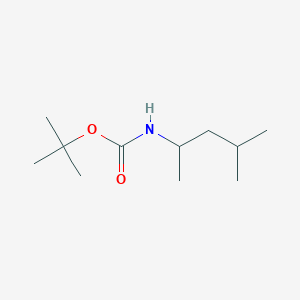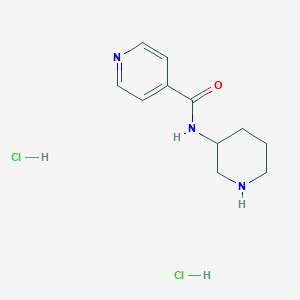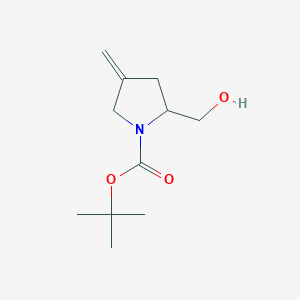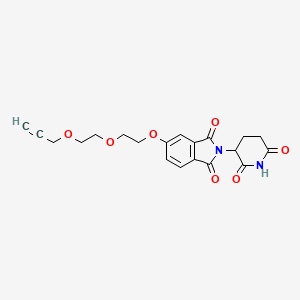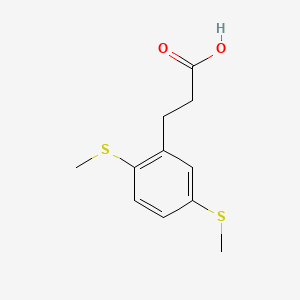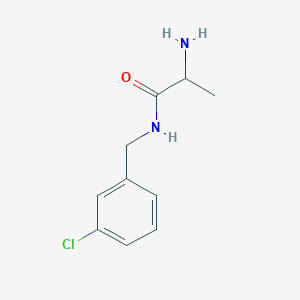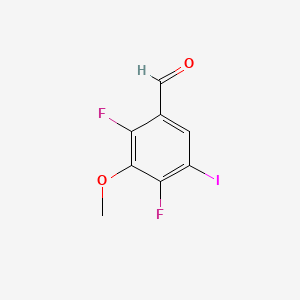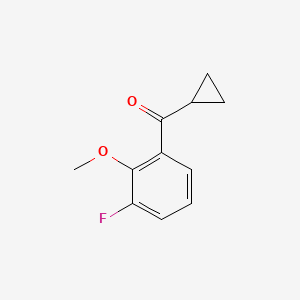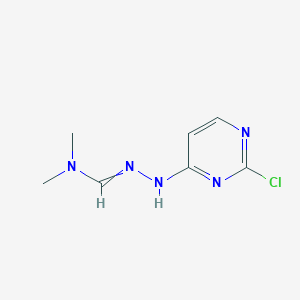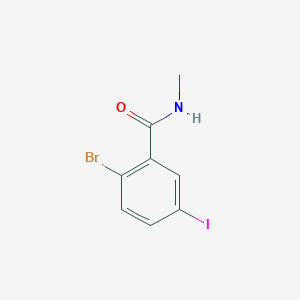
2-Bromo-5-iodo-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-iodo-N-methylbenzamide is an organic compound with the molecular formula C8H7BrINO It is a derivative of benzamide, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 5 positions, respectively, and an N-methyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-N-methylbenzamide typically involves the bromination and iodination of N-methylbenzamide. One common method is to start with N-methylbenzamide and introduce the bromine and iodine substituents through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods would be tailored to ensure efficient production while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of the substituents or the amide group.
Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromo-5-iodo-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-N-methylbenzamide depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or binding properties. The molecular targets and pathways involved would vary based on the biological system being studied. Detailed mechanistic studies would involve techniques like molecular docking, enzyme assays, and cellular assays to elucidate the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-methylbenzamide
- 5-Iodo-N-methylbenzamide
- 2-Chloro-5-iodo-N-methylbenzamide
Uniqueness
2-Bromo-5-iodo-N-methylbenzamide is unique due to the presence of both bromine and iodine substituents on the benzene ring. This dual substitution pattern can impart distinct chemical reactivity and biological activity compared to compounds with only one halogen substituent. The combination of bromine and iodine can also influence the compound’s physical properties, such as solubility and melting point, making it suitable for specific applications.
Properties
Molecular Formula |
C8H7BrINO |
|---|---|
Molecular Weight |
339.96 g/mol |
IUPAC Name |
2-bromo-5-iodo-N-methylbenzamide |
InChI |
InChI=1S/C8H7BrINO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) |
InChI Key |
VJODUGCTXZNNCH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


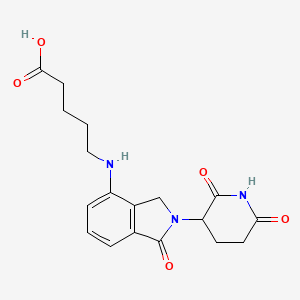
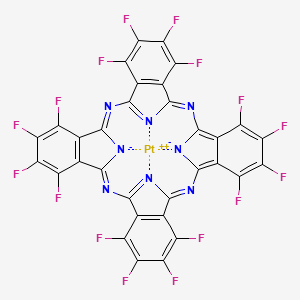
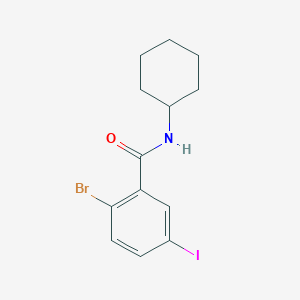
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
